9Z,12Z-hexadecadienoic acid

説明

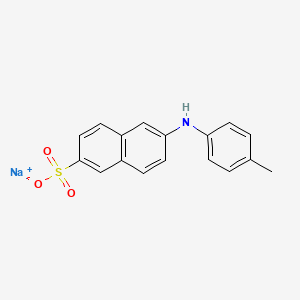

9Z,12Z-hexadecadienoic acid , also known as cis-9,cis-12-octadecadienoic acid or linoleic acid , is a polyunsaturated fatty acid . Its chemical formula is C₁₈H₃₂O₂ , and it has a molecular weight of approximately 280.45 g/mol . Linoleic acid is a crucial component of cell membranes and plays a vital role in various physiological processes.

科学的研究の応用

1. Role in Skin Barrier Function

9-Hydroxy-10E,12Z-octadecadienoic acid (9-HODE) is generated from linoleic acid and is present in human skin. Its levels increase in conditions like inflammation or UV-B irradiation. In a study by Chiba et al. (2018), the effects of 9-HODE on the barrier function of the skin were explored. The study revealed that 9-HODE can disrupt the skin barrier by altering tight junctions in keratinocytes and modifying cytoskeletal arrangements, which can lead to infection or inflammation (Chiba et al., 2018).

2. Discovery in Mangrove Rhizosphere Soil-Derived Fungus

Liang et al. (2019) isolated two new unsaturated fatty acids, including analogs of 9Z,12Z-octadecadienoic acid, from the mangrove rhizosphere soil-derived fungus Penicillium javanicum HK1-22. This discovery suggests potential biological activities and applications of these fatty acids in environmental and biological studies (Liang et al., 2019).

3. Topoisomerase I Inhibitory Activity

D’yakonov et al. (2013) developed an approach for synthesizing 5Z,9Z-dienoic acids, which demonstrated high activity as human topoisomerase I inhibitors. This indicates potential therapeutic applications in cancer treatment (D’yakonov et al., 2013).

4. Stereospecific Production Using Recombinant Bacteria

Kim et al. (2014) achieved the stereo-specific production of 9R-HODE from linoleic acid using recombinant Escherichia coli cells. This process highlights the potential for biotechnological applications in producing specific enantiomers of fatty acids (Kim et al., 2014).

5. Conversion into Hydroperoxides by Cloned Lipoxygenase

Villaverde et al. (2013) converted linoleic acid into hydroperoxides using a cloned lipoxygenase from Pseudomonas aeruginosa. This study demonstrates the enzymatic conversion's efficiency and selectivity, which could be significant in pharmaceutical and industrial applications (Villaverde et al., 2013).

特性

IUPAC Name |

(9Z,12Z)-hexadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h4-5,7-8H,2-3,6,9-15H2,1H3,(H,17,18)/b5-4-,8-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEKLXYYCHAMDF-UTOQUPLUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C/C=C\CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

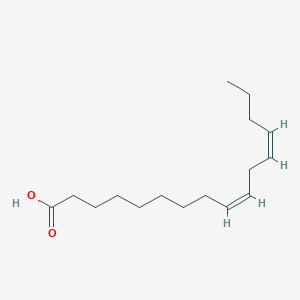

C16H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9Z,12Z-hexadecadienoic acid | |

CAS RN |

5070-03-1 | |

| Record name | Palmitolinoleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5070-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(NZ,1Z)-4-chloro-N-[chloro-(4-chlorophenyl)methylidene]benzenecarbohydrazonoyl chloride](/img/structure/B3182959.png)

![[(E)-Benzyloxyimino]-acetic acid](/img/structure/B3182972.png)

![N-acetyl-D-[UL-13C6]glucosamine](/img/structure/B3182994.png)